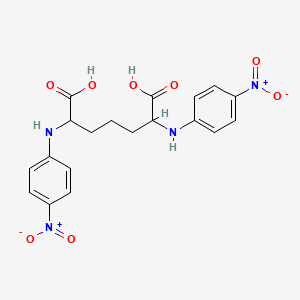

2,6-Bis(4-nitroanilino)heptanedioic acid

Description

2,6-Bis(4-nitroanilino)heptanedioic acid is a synthetic organic compound characterized by a heptanedioic acid backbone substituted at the 2- and 6-positions with 4-nitroanilino groups. The molecule combines aromatic nitro functionality with amide linkages, rendering it structurally distinct among dicarboxylic acid derivatives. Its IUPAC name reflects the substitution pattern: heptanedioic acid (a seven-carbon chain with terminal carboxylic acid groups) modified by 4-nitroaniline moieties at positions 2 and 5.

Properties

CAS No. |

917951-06-5 |

|---|---|

Molecular Formula |

C19H20N4O8 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

2,6-bis(4-nitroanilino)heptanedioic acid |

InChI |

InChI=1S/C19H20N4O8/c24-18(25)16(20-12-4-8-14(9-5-12)22(28)29)2-1-3-17(19(26)27)21-13-6-10-15(11-7-13)23(30)31/h4-11,16-17,20-21H,1-3H2,(H,24,25)(H,26,27) |

InChI Key |

YWWDLZMXFLIZDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(CCCC(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-nitroanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of 2,6-Bis(4-nitroanilino)heptanedioic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-nitroanilino)heptanedioic acid can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,6-Bis(4-nitroanilino)heptanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-nitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitroaniline groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The heptanedioic acid backbone may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

- Backbone length and substitution position (e.g., pentanedioic or hexanedioic acid derivatives).

- Functional group variations (e.g., nitro, amino, or hydrazine substituents).

Table 1: Structural Comparison of Heptanedioic Acid Derivatives

Key Findings:

Functional Group Impact: The nitro groups in 2,6-bis(4-nitroanilino)heptanedioic acid enhance electron-withdrawing effects, increasing acidity compared to unsubstituted heptanedioic acid (pKa ~3.5 vs. ~4.2 for heptanedioic acid). This property may influence its solubility and reactivity in metal coordination . In contrast, selenium-containing analogs (e.g., 4-[2-(dimethylcarbamoselenoyl)hydrazinylidene]heptanedioic acid) exhibit redox-active behavior, making them suitable for catalytic or biomedical applications .

Stereochemical Flexibility :

- Unlike rigid aromatic systems (e.g., benzathine benzylpenicillin in ), the heptanedioic acid backbone allows conformational flexibility, enabling diverse supramolecular interactions.

Synthetic Challenges: The introduction of 4-nitroanilino groups at positions 2 and 6 requires precise regioselective amidation, a step more complex than the synthesis of hydrazine-based derivatives .

Biological Activity

2,6-Bis(4-nitroanilino)heptanedioic acid is a synthetic compound characterized by its unique structure, which includes two nitroaniline moieties linked to a heptanedioic acid backbone. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including antimicrobial and cytotoxic effects, and discusses relevant research findings.

- Molecular Formula : C19H20N4O8

- Molecular Weight : 432.4 g/mol

- CAS Number : 917951-06-5

The biological activity of 2,6-Bis(4-nitroanilino)heptanedioic acid is primarily attributed to the interactions of its nitro groups with various biological targets. These interactions can lead to the inhibition of enzyme activity and alterations in protein function. The heptanedioic acid backbone enhances structural stability and facilitates binding with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,6-Bis(4-nitroanilino)heptanedioic acid against various bacterial strains. The minimal inhibitory concentrations (MICs) indicate its effectiveness:

| Microorganism | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli | 6.3 | Benzylpenicillin | 12.5 |

These results demonstrate that the compound exhibits comparable or superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxic Activity

Cytotoxicity assays have been conducted using marine crustaceans, specifically Artemia salina, to evaluate the safety profile of 2,6-Bis(4-nitroanilino)heptanedioic acid. The findings indicate varying degrees of cytotoxicity:

- Compounds with an LC50 value < 1000 µg/mL are considered cytotoxic.

- Compounds with an LC50 value > 1000 µg/mL are deemed nontoxic.

The tested derivatives showed promising cytotoxic effects against A. salina, indicating a potential for further investigation in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy Study : A study investigated the efficacy of various synthesized derivatives of heptanedioic acid against S. aureus and E. coli. The derivatives exhibited MIC values ranging from 6.3 µg/mL to 50 µg/mL, with some modified compounds displaying enhanced activity compared to their parent structures .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against A. salina, several derivatives were tested, revealing significant cytotoxic potential that warrants further exploration for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.